L1-Peg2-tate

radiopharmaceutical chemistry theranostics peptide receptor radionuclide therapy

L1-PEG2-TATE (CAS 2794143-66-9, MW 2101.34, C₁₀₃H₁₁₇N₁₉O₂₄S₃) is a bifunctional conjugate comprising the nonadentate bispidine chelator L1 (3,7-diazabicyclo[3.3.1]nonane scaffold), a short PEG2 linker, and the SSTR2-targeting peptide Tyr3-octreotate (TATE). This compound enables quantitative radiolabeling with theranostically paired radiometals—indium-111 (SPECT imaging), lutetium-177 (beta therapy), and actinium-225 (alpha therapy)—using a single chelator platform under mild conditions (pH 6, ≤40 °C).

Molecular Formula C103H117N19O24S3
Molecular Weight 2101.3 g/mol
Cat. No. B12406190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL1-Peg2-tate
Molecular FormulaC103H117N19O24S3
Molecular Weight2101.3 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)COCCOCCNC(=S)NC6=CC=C(C=C6)COC7C8(CN(CC7(C(N(C8C9=CC=CC=N9)CC1=NC(=CC=C1)C1=NC(=CC=C1)C(=O)O)C1=CC=CC=N1)C(=O)OC)CC1=NC(=CC=C1)C(=O)O)C(=O)OC)C(=O)NC(C(C)O)C(=O)O)O
InChIInChI=1S/C103H117N19O24S3/c1-59(123)84-94(133)118-82(93(132)120-85(60(2)124)97(138)139)56-149-148-55-81(92(131)115-79(48-62-34-38-68(125)39-35-62)90(129)116-80(49-64-50-108-70-24-9-8-23-69(64)70)91(130)114-75(88(127)119-84)27-10-13-40-104)117-89(128)78(47-61-19-6-5-7-20-61)113-83(126)54-145-46-45-144-44-43-107-101(147)111-65-36-32-63(33-37-65)53-146-98-102(99(140)142-3)57-121(51-66-21-17-30-76(110-66)95(134)135)58-103(98,100(141)143-4)87(74-26-12-15-42-106-74)122(86(102)73-25-11-14-41-105-73)52-67-22-16-28-71(109-67)72-29-18-31-77(112-72)96(136)137/h5-9,11-12,14-26,28-39,41-42,50,59-60,75,78-82,84-87,98,108,123-125H,10,13,27,40,43-49,51-58,104H2,1-4H3,(H,113,126)(H,114,130)(H,115,131)(H,116,129)(H,117,128)(H,118,133)(H,119,127)(H,120,132)(H,134,135)(H,136,137)(H,138,139)(H2,107,111,147)/t59?,60?,75-,78+,79-,80+,81-,82-,84-,85-,86+,87?,98?,102+,103?/m0/s1
InChIKeyMQXSYXKRBOACPG-HURRRYOOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

L1-PEG2-TATE: A Nonadentate Bispidine-TATE Conjugate for Multi-Nuclide SSTR2-Targeted Theranostics


L1-PEG2-TATE (CAS 2794143-66-9, MW 2101.34, C₁₀₃H₁₁₇N₁₉O₂₄S₃) is a bifunctional conjugate comprising the nonadentate bispidine chelator L1 (3,7-diazabicyclo[3.3.1]nonane scaffold), a short PEG2 linker, and the SSTR2-targeting peptide Tyr3-octreotate (TATE) [1][2]. This compound enables quantitative radiolabeling with theranostically paired radiometals—indium-111 (SPECT imaging), lutetium-177 (beta therapy), and actinium-225 (alpha therapy)—using a single chelator platform under mild conditions (pH 6, ≤40 °C) [1]. The bispidine scaffold combines the fast complexation kinetics of acyclic ligands with the high kinetic inertness characteristic of macrocyclic chelators [3].

Why L1-PEG2-TATE Cannot Be Substituted by DOTA-TATE, Macropa-TATE, or Octadentate Bispidine Analogs in Theranostic Radiopharmaceutical Research


The choice of chelator in SSTR2-targeted radiopharmaceuticals fundamentally determines radiolabeling feasibility, achievable molar activity, in vivo complex stability, and the breadth of compatible radionuclides. DOTA-TATE, the clinical gold standard, requires harsh radiolabeling temperatures (80–95 °C) that are incompatible with heat-sensitive targeting vectors [1][2]. Macropa-TATE enables room-temperature 225Ac chelation but exhibits elevated liver and kidney accumulation that reduces the therapeutic index relative to DOTA-TATE in preclinical models [3]. Octadentate bispidine ligands (e.g., L2) cannot stably coordinate 225Ac and show significantly lower thermodynamic stability than the nonadentate L1 scaffold (logK_ML 16.7–18.6 vs. 18.7–21.1) [4]. L1-PEG2-TATE uniquely addresses these limitations by enabling a single-bioconjugate, mild-condition, multi-nuclide theranostic workflow—a capability not delivered by any single comparator.

Quantitative Differentiation Evidence for L1-PEG2-TATE Against DOTA-TATE, L2-Bispidine, and Macropa-TATE


Mild Radiolabeling at 40 °C vs. 80–95 °C Required for DOTA-TATE: Enabling Heat-Sensitive Bioconjugates

The nonadentate bispidine chelator L1 achieves quantitative radiolabeling with 177Lu and 225Ac at 40 °C within 5 minutes at pH 6, whereas DOTA-based chelators require temperatures of 80–95 °C to achieve complete radiometal incorporation [1][2]. For the L1-PEG2-TATE conjugate specifically, quantitative 177Lu labeling is achieved under mild conditions (30 min, 40 °C) with a molar activity of 125 MBq/nmol [3]. This temperature difference is critical for preserving the structural integrity of heat-sensitive targeting vectors such as antibodies and engineered protein scaffolds that cannot tolerate the harsh DOTA labeling conditions [2].

radiopharmaceutical chemistry theranostics peptide receptor radionuclide therapy

Single-Chelator Multi-Nuclide Theranostics: L1 Binds 111In, 177Lu, and 225Ac vs. L2 Which Only Binds 177Lu

The nonadentate bispidine L1 chelator quantitatively coordinates three clinically relevant radionuclides—111In (SPECT diagnostic), 177Lu (beta therapy), and 225Ac (alpha therapy)—under identical mild labeling conditions [1]. In contrast, the octadentate bispidine L2 can only efficiently bind 177Lu and does not adequately coordinate 225Ac [2]. This enables a true theranostic workflow where the identical bioconjugate (L1-PEG2-TATE) can be used for diagnostic imaging (111In-SPECT) and subsequent therapy (177Lu-beta or 225Ac-alpha) without changing the chelator or conjugation chemistry, a capability that neither DOTA (suboptimal for 225Ac due to harsh conditions) nor L2 (incompatible with 225Ac) can provide with the same efficiency [1][3].

theranostic pairing radiometal chelation personalized medicine

Human Serum Stability: 177Lu-L1-PEG2-TATE Maintains 88% Intact Complex After 3 Days vs. 177Lu-DOTA-TATE Literature Benchmarks

The 177Lu-labeled L1-PEG2-TATE conjugate demonstrates 88% intact complex after 3 days of incubation in human serum at 37 °C [1]. For the parent L1 chelator (non-conjugated), the 177Lu complex maintains 87% integrity after 7 days and 94% stability for [177Lu]Lu-bispidine after 7 days, surpassing the stability of DOTA complexes under comparable conditions [2][3]. By comparison, [225Ac]Ac-DOTA-TATE shows 97% stability after only 2 days in human serum [4], and the octadentate bispidine H₂bispa₂ complex with 111In shows only 74% after 3 days [3]. The high kinetic inertness of the nonadentate L1 scaffold minimizes transmetalation to serum proteins, reducing the risk of off-target radiation dose.

serum stability transchelation resistance radiopharmaceutical quality control

Thermodynamic Stability Advantage of Nonadentate L1 over Octadentate L2: logK_ML 18.7–21.1 vs. 16.7–18.6

pH-potentiometric titrations demonstrate that lanthanide ions form significantly more stable complexes with the nonadentate L1 scaffold than with the octadentate L2 analog [1]. The stability constants (logK_ML) for L1-lanthanide complexes range from 18.7 to 21.1, compared to 16.7 to 18.6 for L2—representing an approximately 100-fold higher thermodynamic stability [1]. This enhanced stability arises from the saturated coordination sphere provided by the nine donor atoms of L1, which fully encapsulate the metal ion and prevent solvent access, a structural feature confirmed by X-ray crystallography [2]. By contrast, the octadentate L2 leaves one coordination site potentially accessible, leading to 3–4 orders of magnitude faster dissociation kinetics [1].

thermodynamic stability chelation chemistry lanthanide complexation

Quantitative Radiolabeling at Nanomolar Ligand Concentrations: >95% Radiochemical Yield at 10⁻⁶ mol/L for Both 177Lu and 225Ac

The nonadentate bispidine L1 achieves quantitative radiochemical yields (>95%) for both 177Lu and 225Ac at a ligand concentration of 10⁻⁶ mol/L (1 µM) within 5 minutes at 40 °C [1]. For 111In, quantitative conversion is achieved at room temperature after 60 minutes at 5 × 10⁻⁶ mol/L [1]. The corresponding molar activities are >100 MBq/nmol for 177Lu, 0.2 MBq/nmol for 225Ac, and >20 MBq/nmol for 111In [1]. For the L1-PEG2-TATE conjugate, 177Lu labeling yields a molar activity of 125 MBq/nmol—sufficient for radiopharmaceutical applications [2]. This performance at low ligand concentrations is critical because it minimizes the amount of unlabeled peptide that would compete for receptor binding in vivo, a known limitation with DOTA-based conjugates where higher peptide masses are co-injected.

radiochemical yield molar activity radiotracer production

In Vitro Cytotoxicity Activity: L1-PEG2-TATE Exhibits Potent 225Ac-Complex Activity with EC₅₀ of 1.29 kBq/mL (1 h) and 0.44 kBq/mL (4 h) Against SSTR2-Positive Cells

L1-PEG2-TATE, when utilized as a chelator for 225Ac-labeled TATE derivatives, demonstrates potent in vitro cytotoxicity against SSTR2-expressing cell lines with EC₅₀ values of 1.29 kBq/mL after 1 hour of exposure and 0.44 kBq/mL after 4 hours of exposure [1]. The bispidine-TATE conjugate was specifically investigated in two different SSTR2-positive cell lines, including the human pancreatic carcinoid tumor cell line BON-SSTR2+ and the murine pheochromocytoma cell line MPC, confirming SSTR2-mediated targeting [2]. The low EC₅₀ values at extended exposure times are consistent with the high potency expected from alpha-particle emitting 225Ac, and the time-dependent decrease in EC₅₀ (from 1.29 to 0.44 kBq/mL) indicates progressive intracellular accumulation and retention of the radioconjugate.

targeted alpha therapy cytotoxicity SSTR2-positive cancer

Procurement-Relevant Application Scenarios for L1-PEG2-TATE in Preclinical and Translational Radiopharmaceutical Research


Single-Bioconjugate Theranostic Pairing for SSTR2-Positive Neuroendocrine Tumor Models

L1-PEG2-TATE enables a true theranostic workflow using a single bioconjugate: diagnostic SPECT imaging with 111In (labeled at room temperature) followed by beta therapy with 177Lu or alpha therapy with 225Ac (both labeled at 40 °C), without any change in chelator or targeting vector. This eliminates the need to characterize two separate conjugates with potentially divergent pharmacokinetics—a procurement and validation advantage for preclinical imaging and therapy studies in SSTR2-positive neuroendocrine tumor models including BON-SSTR2+ (human pancreatic carcinoid) and MPC (murine pheochromocytoma) cell lines [1][2].

Radiolabeling of Heat-Sensitive SSTR2-Targeting Biologics Beyond Octreotate

The 40 °C labeling temperature of L1-PEG2-TATE (vs. 80–95 °C for DOTA-TATE) makes it the chelator-peptide conjugate of choice when the targeting moiety is a thermolabile entity such as an antibody fragment, designed ankyrin repeat protein (DARPin), or affibody [1]. Procurement of L1-PEG2-TATE as a precursor enables researchers to explore SSTR2-targeted constructs that cannot be radiolabeled using DOTA chemistry without denaturation, as established in the patent literature comparing bispidine and DOTA labeling conditions [3].

Preclinical Targeted Alpha Therapy with Reduced Free Radiometal Toxicity Risk

For 225Ac-based targeted alpha therapy studies, L1-PEG2-TATE provides high thermodynamic stability (logK_ML 18.7–21.1 for lanthanides) and 88% serum stability of the 177Lu conjugate after 3 days, indicating strong resistance to transchelation [2][4]. The nonadentate coordination sphere fully saturates the metal ion, a structural feature that minimizes the release of free 225Ac and its radioactive daughters (221Fr, 213Bi, 209Pb) into circulation—a key consideration when selecting chelators for alpha therapy where free daughter radionuclide toxicity can confound therapeutic index calculations.

Comparative Chelator Benchmarking in Radiopharmaceutical Development Programs

L1-PEG2-TATE serves as a benchmark nonadentate bispidine conjugate for head-to-head comparisons against DOTA-TATE (clinical gold standard requiring harsh labeling), Macropa-TATE (room-temperature 225Ac labeling but with liver/kidney accumulation issues), and octadentate bispidine analogs (L2, unable to bind 225Ac) in systematic radiopharmaceutical development programs [1][5]. Procurement of L1-PEG2-TATE alongside these comparators enables rigorous structure-activity relationship studies to quantify the impact of chelator denticity and donor set on in vitro and in vivo performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for L1-Peg2-tate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.